molecular formula C15H23NO2 B7941684 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine

4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine

Cat. No.: B7941684
M. Wt: 249.35 g/mol
InChI Key: KMFPDXSLXVGKRW-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3-iso-propoxyphenyl substituent at the 4-position of the piperidine ring, along with a methyl group at the 1-position.

Properties

IUPAC Name

1-methyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(2)18-14-6-4-5-13(11-14)15(17)7-9-16(3)10-8-15/h4-6,11-12,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPDXSLXVGKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2(CCN(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation with 3-iso-Propoxybenzaldehyde

The piperidine backbone is constructed via an aldol condensation between 3-iso-propoxybenzaldehyde and methylamine derivatives. In a representative procedure, 3-iso-propoxybenzaldehyde reacts with methylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via enamine formation, followed by cyclization to yield the piperidine intermediate.

Reaction Conditions:

  • Temperature: −10°C to 45°C (optimal at 25°C)

  • Solvent: Dry toluene or dichloromethane

  • Base: Sodium hydride (1:1.25 molar ratio to aldehyde)

  • Yield: 70–85%.

The use of sodium hydride ensures deprotonation of the amine, facilitating nucleophilic attack on the aldehyde. The intermediate enamine undergoes intramolecular cyclization, forming the piperidine ring. This method avoids hazardous reagents like lithium aluminum hydride, enhancing operational safety.

Catalytic Hydrogenation for Hydroxyl Group Introduction

Palladium-Catalyzed Hydrogenation

Post-cyclization, the ketone intermediate is reduced to the corresponding alcohol using catalytic hydrogenation. A stainless steel hydrogenation reactor charged with palladium-on-carbon (5% Pd/C) under hydrogen pressure (40–60 psi) achieves quantitative reduction.

Optimized Parameters:

  • Catalyst: 5% Pd/C (50% wet)

  • Solvent: Methanol or ethanol

  • Pressure: 40–60 psi H₂

  • Temperature: Room temperature (25°C)

  • Reaction Time: 8 hours

  • Yield: 95%.

The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under vacuum. Crystallization from hexane yields the pure hydroxy product as a white solid (m.p. 68–68.5°C).

Functionalization of the Piperidine Ring

N-Methylation via Reductive Amination

To introduce the 1-methyl group, reductive amination is employed. The secondary amine reacts with formaldehyde in the presence of sodium cyanoborohydride under acidic conditions (pH 4–6).

Procedure:

  • Amine: 4-Hydroxy-4-(3-iso-propoxyphenyl)piperidine

  • Alkylating Agent: Formaldehyde (37% aqueous solution)

  • Reducing Agent: Sodium cyanoborohydride

  • Solvent: Methanol

  • Temperature: 0°C to 25°C

  • Yield: 80–90%.

The reaction proceeds via imine formation, followed by selective reduction to the tertiary amine. This step is critical for achieving the desired 1-methyl substitution without over-alkylation.

Alternative Synthetic Routes

Grignard Reagent Addition to Pyridine N-Oxides

Enantioselective synthesis of substituted piperidines has been achieved using aryl Grignard reagents and pyridine N-oxides. This method enables stereochemical control, though it requires chiral catalysts and rigorous anhydrous conditions.

Key Steps:

  • Formation of pyridine N-oxide from 3-iso-propoxypyridine.

  • Addition of methylmagnesium bromide to form the piperidine ring.

  • Acidic workup to yield the hydroxy group.

Yield: 60–75%.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Aldol CondensationNaH, 3-iso-propoxybenzaldehyde85Scalable, avoids hazardous reagentsRequires anhydrous conditions
Catalytic HydrogenationPd/C, H₂95High yield, mild conditionsCatalyst cost
Reductive AminationNaCNBH₃, formaldehyde90Selective N-methylationpH sensitivity
Grignard AdditionMethylmagnesium bromide75Stereochemical controlComplex purification

Mechanistic Insights and Side Reactions

Competing Pathways in Aldol Condensation

Under basic conditions, the enamine intermediate may undergo undesired side reactions, such as over-alkylation or polymerization. Controlling the stoichiometry of methylamine and maintaining low temperatures (−10°C to 0°C) minimizes these side products.

Epimerization During Hydrogenation

The hydroxy group’s stereochemistry can epimerize under acidic or high-temperature conditions. Employing neutral solvents (e.g., methanol) and room-temperature hydrogenation preserves the desired configuration.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale synthesis prioritizes solvent recovery, particularly for toluene and methanol. Distillation units are integrated into the reaction setup to reclaim solvents, reducing environmental impact.

Recent Advances in Piperidine Synthesis

Flow Chemistry Approaches

Microreactor technology enables rapid mixing and heat transfer, reducing reaction times for aldol condensations from 24 hours to 2–3 hours. This method improves yield consistency and scalability.

Biocatalytic Reductions

Enzymatic reduction of ketones using alcohol dehydrogenases offers a green alternative to catalytic hydrogenation. Preliminary studies report 60–70% yields with excellent stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C15_{15}H23_{23}NO2_2
  • Molecular Weight : 249.3522 g/mol
  • Purity : 97% (GC-FID)

Medicinal Chemistry Applications

1. Histamine H3 Receptor Antagonism

Research has indicated that derivatives of 4-hydroxypiperidine, including the compound , exhibit significant activity as antagonists of the histamine H3 receptor. These compounds can potentially enhance neurotransmitter release in the central nervous system, making them candidates for treating neurological disorders such as Alzheimer's disease and narcolepsy .

  • Case Study : A study demonstrated that certain derivatives showed high in vitro potencies towards guinea pig H3 receptors, with pA2_2 values indicating strong antagonist activity. This suggests their potential use in enhancing cognitive function by modulating histaminergic signaling .

2. Neuropsychiatric Disorders

The compound has been explored for its therapeutic potential in treating various neuropsychiatric conditions. Its mechanism involves modulation of serotonergic receptor activity, which could be beneficial for conditions such as schizophrenia, depression, and anxiety disorders .

  • Case Study : A patent describes methods for using such compounds to treat neuropsychiatric diseases by modifying serotonergic receptor activity. This includes applications for major depressive disorder and bipolar disorder .

1. Antimicrobial Properties

Some studies have evaluated the biological efficacy of piperidine derivatives against bacterial and fungal pathogens. While specific data on 4-hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine is limited, related compounds have shown promise in antimicrobial activity.

  • Example : Derivatives with similar structures have been tested against Xanthomonas axonopodis and Fusarium solani with varying degrees of success, indicating a potential pathway for further exploration in this area .

Synthesis and Chemical Intermediates

The compound serves as an important intermediate in the synthesis of other biologically active piperidine derivatives. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological profiles.

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions that leverage the unique reactivity of the piperidine ring and the substituted phenyl group .

Summary Table of Applications

Application AreaDescriptionReferences
Histamine H3 AntagonismEnhances neurotransmitter release; potential treatment for cognitive disorders
Neuropsychiatric DisordersModulates serotonergic receptors; applicable for depression and anxiety treatments
Antimicrobial ActivityTested against bacterial and fungal pathogens; potential for agricultural applications
Chemical IntermediateUsed in synthesizing other biologically active compounds

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Core Structure 4-Position Substituents 1-Position Substituent Key Functional Groups
4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine Piperidine 3-iso-propoxyphenyl, hydroxyl Methyl Hydroxyl, ether (iso-propoxy)
Rezafungin acetate Echinocandin macrocycle 4-hydroxyphenyl, hydroxyl N/A Hydroxyl, amide, terphenyl
4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol Piperidinol 4-hydroxyphenyl, hydroxyl Hydrogen Hydroxyl (stereospecific)
tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate Piperidine 4-methoxyphenyl, hydroxyl tert-butyl carbamate Methoxy, carbamate

Key Observations

Substituent Bulk and Polarity: The iso-propoxyphenyl group in the target compound introduces steric bulk and moderate lipophilicity compared to the methoxyphenyl group in (less bulky) or the hydroxyphenyl groups in (more polar). This may enhance membrane permeability but reduce aqueous solubility.

Stereochemical Considerations :

  • The (3S,4S)-stereochemistry in highlights the role of chiral centers in receptor binding, suggesting that the target compound’s activity could be sensitive to stereochemical modifications.

Biological Implications :

  • Rezafungin acetate , a clinically approved antifungal, demonstrates that 4-hydroxyphenyl and hydroxyl groups in a macrocyclic framework contribute to antifungal efficacy. The target compound’s iso-propoxyphenyl group may alter target specificity compared to rezafungin’s terphenyl moiety.
  • The methoxyphenyl derivative lacks the hydroxyl group on the phenyl ring, which could reduce hydrogen-bonding interactions critical for target engagement.

Physicochemical Properties (Inferred)

Table 2: Estimated Properties

Property Target Compound Rezafungin Acetate 4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Molecular Weight ~295 g/mol (est.) 1285.46 g/mol ~235 g/mol (est.) 395.5 g/mol
LogP (Lipophilicity) Moderate (~2.5) High (macrocycle) Low (~0.8) Moderate (~3.0)
Aqueous Solubility Low (bulky aryl) Very low (macromolecule) Moderate (polar hydroxyls) Low (methoxy, carbamate)

Key Insights

  • The target compound’s iso-propoxy group likely increases lipophilicity compared to but reduces it relative to .
  • The absence of ionizable groups (e.g., carboxylates in ) may limit solubility in physiological environments.

Biological Activity

4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine is a compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxy group and an iso-propoxyphenyl moiety, contributing to its biological activity. The presence of the hydroxy group enhances its solubility and potential interactions with biological targets.

This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. Its unique structure allows it to bind effectively to these targets, leading to various biological effects such as enzyme inhibition or receptor activation.

Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on certain biological pathways. For instance, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which could be beneficial in treating conditions related to inflammation and cardiovascular diseases .

Table 1: Inhibitory Potency of this compound

Target EnzymeIC50 Value (µM)Reference
PDE40.410
Other PDE Family Members>1000

Case Studies

  • Inflammatory Response Modulation : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in rodent models. It was shown to reduce eosinophil accumulation in lung tissue following allergen exposure, indicating its potential for treating asthma and other inflammatory conditions .
  • Cardiovascular Effects : In another investigation, the compound's effects on blood pressure regulation were assessed. It was found to induce vasodilation through the inhibition of PDE enzymes, leading to increased levels of cyclic AMP (cAMP) in vascular smooth muscle cells .

Applications in Research

The compound serves as a valuable building block in organic synthesis for developing more complex molecules with therapeutic potential. Its structural characteristics make it a candidate for further exploration in drug design aimed at various diseases, including cardiovascular disorders and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-methylpiperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, piperidine derivatives often require controlled pH (e.g., sodium acetate buffer at pH 4.6 for stability) and optimized solvent systems (e.g., methanol-buffer mixtures) to prevent byproduct formation . Reaction temperature (e.g., 0–25°C for sensitive intermediates) and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the piperidine ring conformation and substituent positions. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like hydroxyl (-OH) and ether (C-O-C) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (dichloromethane) should be conducted at 25°C and 37°C. Stability studies require HPLC monitoring over 24–72 hours under acidic (pH 2–3), neutral (pH 7), and alkaline (pH 9–10) conditions to detect degradation products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. Molecular docking predicts interactions with targets like enzymes or receptors (e.g., CYP450 isoforms). Machine learning algorithms trained on PubChem datasets prioritize synthetic routes with >80% predicted success rates .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperidine derivatives?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity thresholds. Validate target engagement via SPR (surface plasmon resonance) or fluorescence polarization. Cross-reference metabolic stability data (e.g., microsomal assays) to rule out false positives from metabolite interference .

Q. How do researchers design factorial experiments to evaluate the impact of substituents on pharmacological efficacy?

  • Methodological Answer : Apply a 2³ factorial design varying the hydroxyl group position, iso-propoxy chain length, and methyl substitution on the piperidine ring. Response variables include IC50 values (enzyme inhibition) and logP (lipophilicity). ANOVA analysis identifies significant factors (p < 0.05) and interactions .

Q. What advanced techniques mitigate safety risks during large-scale synthesis?

  • Methodological Answer : Use continuous flow reactors to minimize exothermic risks in hydroxylation steps. Implement in-line FTIR for real-time monitoring of reactive intermediates. Safety protocols for handling corrosive reagents (e.g., HBr in ) require PPE (gloves, goggles) and neutralization stations .

Data Management and Validation

Q. How should researchers address discrepancies in spectroscopic data across different laboratories?

  • Methodological Answer : Standardize instrumentation (e.g., 500 MHz NMR) and solvent systems (deuterated DMSO or CDCl3). Cross-validate with reference standards from NIST or PubChem. Collaborative inter-lab studies using blinded samples reduce systematic errors .

Q. What frameworks ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo. Detailed Materials and Methods sections must specify animal models (e.g., Sprague-Dawley rats) and statistical software (e.g., GraphPad Prism) .

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